Propanoic acid, 3-chloro-, isooctyl ester

Description

Propanoic acid, 3-chloro-, isooctyl ester (IUPAC name: propan-2-yl 3-chloropropanoate) is an ester derivative of 3-chloropropanoic acid, where the hydroxyl group of the acid is replaced by an isooctyloxy group. This compound belongs to the class of halogenated carboxylic acid esters, characterized by their reactivity and utility in organic synthesis, polymer production, and specialty chemical formulations. These esters are typically used as intermediates in pharmaceuticals, agrochemicals, and fragrances due to their volatility and solubility profiles .

Properties

CAS No. |

57807-80-4 |

|---|---|

Molecular Formula |

C11H21ClO2 |

Molecular Weight |

220.73 g/mol |

IUPAC Name |

6-methylheptyl 3-chloropropanoate |

InChI |

InChI=1S/C11H21ClO2/c1-10(2)6-4-3-5-9-14-11(13)7-8-12/h10H,3-9H2,1-2H3 |

InChI Key |

KKDGZGXVTXSTLK-UHFFFAOYSA-N |

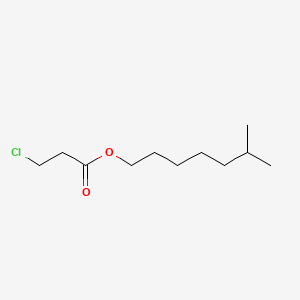

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-, isooctyl ester typically involves the esterification reaction between 3-chloropropanoic acid and isooctyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: Like other esters, propanoic acid, 3-chloro-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst.

Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the 3-chloropropanoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

Hydrolysis: 3-chloropropanoic acid and isooctyl alcohol

Reduction: Corresponding alcohol

Substitution: Products depend on the nucleophile used

Scientific Research Applications

Propanoic acid, 3-chloro-, isooctyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.

Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-, isooctyl ester largely depends on the context in which it is used. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by an acid or base catalyst. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on esters of 3-chloropropanoic acid with varying alkyl chains. Key parameters include molecular weight, boiling point, density, and applications.

Table 1: Comparative Analysis of 3-Chloropropanoic Acid Esters

*Calculated molecular weight. †CAS RN corresponds to a structural analog with a phenoxy substituent; exact data for the unsubstituted isooctyl ester is unavailable.

Key Observations:

Molecular Weight and Physical Properties :

- Boiling points and densities generally increase with larger alkyl chains due to enhanced van der Waals interactions. For example, the methyl ester (C₄) has a boiling point of 70°C at reduced pressure (80 Torr), while higher esters like the isooctyl derivative (C₁₁) likely exhibit significantly higher boiling points under ambient conditions .

- Density trends inversely with alkyl chain length; the methyl ester has a density of 1.162 g/cm³, whereas bulkier esters (e.g., isooctyl) are expected to be less dense due to increased steric hindrance .

Chemical Reactivity :

- Esters with shorter chains (methyl, ethyl) are more reactive in hydrolysis and transesterification reactions due to higher electrophilicity at the carbonyl carbon. This makes them suitable for lab-scale syntheses .

- Bulky esters (isopropyl, isooctyl) are more stable and used in applications requiring slow release or reduced volatility, such as plasticizers or surfactants .

Toxicity and Safety: Methyl and ethyl esters are associated with hazards such as skin irritation (H315) and respiratory tract irritation (H335), as seen in analogs like 2-(3-chlorophenoxy)-methyl ester .

Applications :

- Methyl/ethyl esters : Used in fragrance formulations (e.g., carob fruit aroma) and as intermediates in pharmaceutical synthesis .

- Propyl/isopropyl esters : Employed in polymer production and agrochemicals due to their balance of reactivity and stability .

- Isooctyl ester : Likely utilized in coatings and surfactants for its hydrophobic properties .

Research Findings and Trends

- Impact of Ester Chain Length: Studies on coumarin derivatives (e.g., ) reveal that replacing acetic acid with propanoic acid reduces biological activity, suggesting that chain length critically influences molecular interactions .

- Synthetic Routes: Isooctyl esters are typically synthesized via acid-catalyzed esterification, leveraging the steric bulk of isooctanol to achieve high yields .

- Environmental Persistence : Halogenated esters like 3-chloro derivatives may exhibit environmental persistence, necessitating lifecycle assessments for industrial use .

Biological Activity

Propanoic acid, 3-chloro-, isooctyl ester, also known as isooctyl 3-chloropropionate, is an ester derived from propanoic acid and isooctanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula: C₈H₁₅ClO₂

- Molecular Weight: 174.66 g/mol

- CAS Number: 623-71-2

Biological Activity Overview

Research indicates that propanoic acid esters exhibit a range of biological activities, including antibacterial, antifungal, and herbicidal properties. The specific biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of chlorinated propanoic acid esters. For instance:

- Antibacterial Effects: Propanoic acid derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 1 to 100 μg/mL depending on the specific strain and conditions tested .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Isooctyl 3-chloropropionate | S. aureus | 50 |

| Isooctyl 3-chloropropionate | E. coli | 75 |

Herbicidal Activity

The herbicidal properties of propanoic acid esters are particularly relevant in agricultural applications. Studies indicate that these compounds can inhibit plant growth by disrupting metabolic pathways essential for plant development:

- Mechanism of Action: The herbicide works by mimicking natural plant hormones, leading to uncontrolled growth or death of target plants .

Case Studies

-

Chronic Toxicity Studies:

- A two-year study on rats exposed to diets containing chlorinated propanoic acids indicated no significant increase in cancer risk; however, some tumors were observed at higher doses . This suggests that while the compound may have herbicidal properties, its long-term safety profile requires further investigation.

-

Antimicrobial Efficacy:

- A systematic review highlighted the antibacterial activity of various propanoic acid derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study reported significant inhibition rates with certain derivatives showing MIC values below 10 μg/mL .

Research Findings

Recent findings have indicated that propanoic acid esters, including isooctyl variants, possess potential as both antimicrobial agents and herbicides. However, the following points are critical for understanding their biological activity:

- Toxicological Profiles: The toxicological effects of these compounds vary widely based on dosage and exposure routes. Acute toxicity studies suggest a need for caution in handling these chemicals .

- Environmental Impact: The persistence of chlorinated compounds in the environment raises concerns about their ecological impact, particularly regarding non-target species .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propanoic acid, 3-chloro-, isooctyl ester in laboratory settings?

- Methodological Answer : The esterification of 3-chloropropanoic acid with isooctanol under acidic catalysis (e.g., concentrated sulfuric acid) is a foundational approach. Reflux conditions (110–130°C) with a Dean-Stark trap to remove water can improve yields. Purification via vacuum distillation or column chromatography (using silica gel and a non-polar solvent system) is advised to isolate the ester. Industrial-scale methods for analogous esters, such as continuous flow reactors, may be adapted for lab use to enhance efficiency .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the ester carbonyl signal (~170 ppm in C NMR), the isooctyl chain’s methyl groups (δ 0.8–1.5 ppm in H NMR), and the chloro-substituted carbon (δ 40–50 ppm in C NMR).

- IR Spectroscopy : A strong C=O stretch (~1740 cm) and C-O ester vibration (~1200 cm) confirm ester formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, such as loss of the isooctyl group (m/z ~114 for 3-chloropropanoic acid) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes. Consult a physician in all cases .

- Storage : Store in airtight containers away from oxidizers and bases to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Design a kinetic study using HPLC or GC-MS to monitor degradation products (e.g., 3-chloropropanoic acid and isooctanol) across pH 2–12. Buffer solutions at 25°C and 40°C can reveal temperature-dependent trends. Compare results with computational models (e.g., DFT calculations of hydrolysis activation energies) to reconcile experimental and theoretical data .

Q. What computational strategies predict the reactivity of the chloro substituent in this compound during nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry and calculate electrostatic potential maps to identify electrophilic sites.

- Transition State Analysis : Use QM/MM simulations to model reaction pathways with nucleophiles (e.g., hydroxide, amines).

- SAR Studies : Compare with analogs (e.g., 3-fluoro or 3-bromo derivatives) to assess electronic and steric effects on substitution rates .

Q. How can researchers optimize catalytic systems for the enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids or metal-ligand complexes) in asymmetric esterification or alkylation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) methods may improve selectivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Re-evaluate experimental conditions (e.g., purity of the compound, solvent residues) using standardized assays (e.g., OECD guidelines for acute oral toxicity). Cross-validate with in vitro models (e.g., HepG2 cell viability assays) and in silico tools (e.g., QSAR models for H302/H315 hazards) .

Applications in Mechanistic Studies

Q. What experimental setups are suitable for studying the ester’s role as a substrate in enzymatic hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.